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Compound of Interest

Compound Name: 1-Iodopropane

Cat. No.: B042940 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic

resonance (NMR) and infrared (IR) spectroscopic data for 1-iodopropane. The information is

presented in a structured format to facilitate easy access and comparison for researchers and

professionals in the fields of chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the structure of molecules. For 1-iodopropane (CH₃CH₂CH₂I), both ¹H and ¹³C NMR spectra

reveal key structural features.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-iodopropane shows three distinct signals, corresponding to the

three different chemical environments of the protons in the molecule.[1] The integrated area

under each signal has a ratio of 3:2:2, which corresponds to the number of protons in each

environment (CH₃, -CH₂-, and -CH₂I).[1]

Table 1: ¹H NMR Spectroscopic Data for 1-Iodopropane
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

3.18 Triplet 7.1 -CH₂-I

1.85 Sextet 7.2 -CH₂-

1.02 Triplet 7.3 -CH₃

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

The splitting patterns arise from spin-spin coupling between adjacent non-equivalent protons.

The methylene (-CH₂-) protons adjacent to the iodine atom are deshielded due to the

electronegativity of iodine and thus appear at the lowest field (highest chemical shift).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 1-iodopropane displays three distinct signals, one for each of the

three carbon atoms in the molecule, indicating that they are all in different chemical

environments.[2]

Table 2: ¹³C NMR Spectroscopic Data for 1-Iodopropane

Chemical Shift (δ) ppm Assignment

26.9 -CH₂-

15.3 -CH₃

9.2 -CH₂-I

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

The carbon atom directly bonded to the electronegative iodine atom is the most deshielded and

appears at the lowest field.

Infrared (IR) Spectroscopy
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Infrared spectroscopy provides information about the functional groups present in a molecule

by measuring the absorption of infrared radiation. The IR spectrum of 1-iodopropane exhibits

characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Table 3: Key IR Absorption Bands for 1-Iodopropane

Wavenumber (cm⁻¹) Vibration Type

2965 - 2850 C-H stretch (alkane)

1465 - 1430 C-H bend (alkane)

1380 - 1370 C-H bend (CH₃)

600 - 500 C-I stretch

The region from approximately 1500 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region and

contains a complex pattern of absorptions that is unique to the molecule.

Experimental Protocols
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Weigh approximately 10-20 mg of 1-iodopropane for ¹H NMR or 50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a clean, dry vial.

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the

solution.

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm

NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Data Acquisition:
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Insert the NMR tube into the spectrometer's spinner turbine.

Locking: The spectrometer's magnetic field is locked onto the deuterium signal of the

solvent.

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain

sharp, symmetrical peaks.

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or

¹³C) to maximize signal sensitivity.

Acquisition: Set the appropriate spectral parameters (e.g., number of scans, pulse width,

acquisition time, and relaxation delay) and acquire the free induction decay (FID).

Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase the

spectrum and perform baseline correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a drop of 1-iodopropane onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin,

uniform film between the plates.

Ensure there are no air bubbles trapped between the plates.

Data Acquisition (FTIR):

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment to account for

atmospheric and instrumental contributions.
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Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to

the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Relationships of Spectroscopic Data
The following diagram illustrates the relationship between the molecular structure of 1-
iodopropane and its corresponding spectroscopic data.

Spectroscopic Analysis of 1-Iodopropane
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Spectroscopic data correlation for 1-iodopropane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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